

A Comparative Guide to the X-ray Crystallography of Substituted Quinoline Carboxylates

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Compound of Interest

Compound Name: *Methyl 2-chloroquinoline-4-carboxylate*

Cat. No.: *B1276467*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of substituted quinoline carboxylates, with a focus on derivatives structurally related to **Methyl 2-chloroquinoline-4-carboxylate**. While a specific crystallographic information file (CIF) for **Methyl 2-chloroquinoline-4-carboxylate** is not publicly available in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), the analysis of closely related structures offers valuable insights into the expected molecular geometry, crystal packing, and intermolecular interactions of this class of compounds. Such information is crucial for rational drug design and the development of structure-activity relationships.

Comparative Crystallographic Data

To illustrate the structural characteristics of this compound class, we present the crystallographic data for Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, a structurally related compound for which detailed X-ray diffraction data is available. This data serves as a reference point for understanding the potential solid-state conformation of **Methyl 2-chloroquinoline-4-carboxylate** and other similar derivatives.

Parameter	Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate[1]
Empirical Formula	C ₁₈ H ₁₄ ClNO ₂
Formula Weight	311.75
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a (Å)	10.828(5)
b (Å)	7.535(4)
c (Å)	18.829(5)
α (°)	90
β (°)	94.369(5)
γ (°)	90
Volume (Å ³)	1531.8(12)
Z	4
Temperature (K)	293
Radiation (Å)	Mo Kα (λ = 0.71073)
Density (calculated) (Mg/m ³)	1.351
Absorption Coefficient (mm ⁻¹)	0.26
F(000)	648
Crystal Size (mm ³)	0.18 × 0.16 × 0.13
θ range for data collection (°)	2.1 to 25.0
Reflections collected	11139
Independent reflections	2691 [R(int) = 0.028]
Final R indices [I>2σ(I)]	R1 = 0.038, wR2 = 0.105

R indices (all data)

R1 = 0.049, wR2 = 0.114

In the structure of Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, the quinoline ring system is nearly planar.[1] The phenyl ring is twisted relative to the quinoline core, a common feature in such multi-ring systems.[1] The crystal packing is stabilized by weak intermolecular interactions, including C—H... π interactions.[1]

Experimental Protocol for Single-Crystal X-ray Diffraction

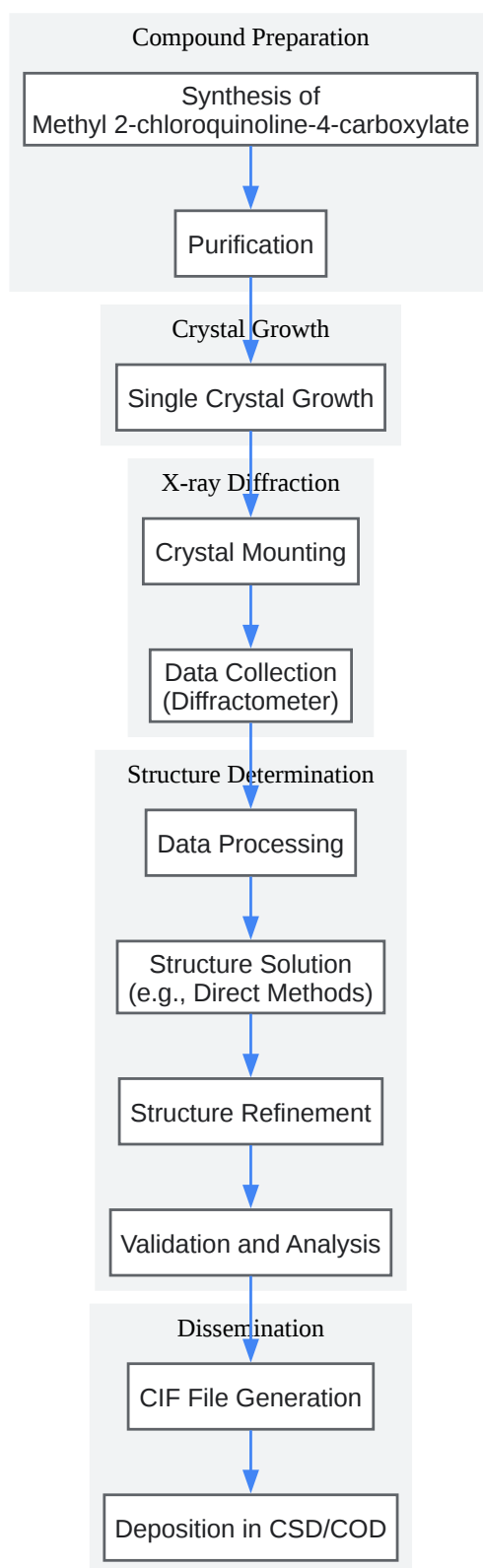
The determination of the crystal structure of small organic molecules like substituted quinoline carboxylates typically involves the following steps.[2]

1. **Crystallization:** High-quality single crystals are paramount for successful X-ray diffraction analysis.[2] A common method for obtaining suitable crystals is slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Other techniques include vapor diffusion and cooling crystallization. The goal is to produce crystals that are typically larger than 0.1 mm in all dimensions, with a regular shape and without visible defects.[2]
2. **Data Collection:** A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then exposed to a monochromatic X-ray beam, typically from a Mo or Cu source.[3] The diffraction data are collected at a specific temperature, often at low temperatures (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles, and the intensities and positions of the diffracted X-ray beams are recorded by a detector.[3]
3. **Structure Solution and Refinement:** The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods, which are computational techniques that use the intensities of the diffracted beams to generate an initial electron density map.[2] This initial model is then refined against the experimental data using least-squares methods. The refinement process adjusts the atomic positions, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.[3]

4. Data Validation and Deposition: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy. The refined structural data is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), to make it accessible to the scientific community.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography of a small organic molecule.



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